molecular formula C16H11BrN2O B11085935 (5Z)-5-(3-bromobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-(3-bromobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11085935
M. Wt: 327.17 g/mol
InChI Key: ABLPZVAIVUJFKN-UVTDQMKNSA-N
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Description

4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE typically involves the condensation of 3-bromobenzaldehyde with 2-phenyl-1H-imidazole-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group in the compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-BROMOPHENYL)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-HYDROXYPROP-2-EN-1-ONE: Another bromophenyl derivative with potential biological activities.

    4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE: A pyrazoline derivative with neurotoxic potential.

Uniqueness

4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE is unique due to its specific imidazole structure and the presence of both bromophenyl and phenyl groups

Properties

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17 g/mol

IUPAC Name

(4Z)-4-[(3-bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one

InChI

InChI=1S/C16H11BrN2O/c17-13-8-4-5-11(9-13)10-14-16(20)19-15(18-14)12-6-2-1-3-7-12/h1-10H,(H,18,19,20)/b14-10-

InChI Key

ABLPZVAIVUJFKN-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)Br)/C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)Br)C(=O)N2

Origin of Product

United States

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